2-Amino-5-formylnicotinonitrile
Overview
Description
2-Amino-5-formylnicotinonitrile is a chemical compound with the molecular formula C7H5N3O and a molecular weight of 147.13 g/mol . This compound belongs to the class of nicotinonitriles, which are derivatives of nicotinic acid. Nicotinonitriles are known for their wide range of biological and therapeutic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-formylnicotinonitrile typically involves multi-step reactions. One common method includes the reaction of 2-aminonicotinonitrile with formic acid under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of catalysts and advanced purification techniques like recrystallization and chromatography ensures the production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-formylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide
Major Products Formed:
Oxidation: 2-Amino-5-carboxynicotinonitrile.
Reduction: 2-Amino-5-aminomethylnicotinonitrile.
Substitution: 2-Amino-5-alkylnicotinonitrile or 2-Amino-5-acylaminonicotinonitrile
Scientific Research Applications
2-Amino-5-formylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Amino-5-formylnicotinonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 2-Amino-5-nitronicotinonitrile
- 2-Amino-5-chloronicotinonitrile
- 2-Amino-5-bromonicotinonitrile
Comparison: 2-Amino-5-formylnicotinonitrile is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in drug development and chemical synthesis .
Properties
IUPAC Name |
2-amino-5-formylpyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c8-2-6-1-5(4-11)3-10-7(6)9/h1,3-4H,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCFOSXPTAPBTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)N)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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